

Introduction to a Versatile Heterocyclic Scaffold

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Compound of Interest

Compound Name: Methyl 6-cyanopicolinate

Cat. No.: B1452854

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Methyl 6-cyanopicolinate (CAS No. 98436-83-0) is a substituted pyridine derivative that has emerged as a crucial building block in modern organic synthesis.[1] The strategic placement of an electron-withdrawing cyano group and a readily transformable methyl ester on the pyridine ring makes it a highly valuable precursor. The pyridine motif itself is a common feature in numerous biologically active molecules, and this compound provides an efficient entry point for creating diverse libraries of novel compounds.[2] This document serves as a technical resource, consolidating essential data and field-proven insights to facilitate its effective use in research and development settings.

Core Molecular and Physical Properties

The utility of any chemical reagent begins with a fundamental understanding of its physical and structural characteristics. **Methyl 6-cyanopicolinate** is a white to light yellow solid under standard conditions, a property that influences its handling and reaction setup.[3][4]

Diagram 1: Chemical Structure of **Methyl 6-Cyanopicolinate**

Caption: Structure of **Methyl 6-Cyanopicolinate**.

The key physicochemical properties are summarized below, providing a quick reference for experimental design.

Table 1: Physicochemical Properties of **Methyl 6-Cyanopicolinate**

Property	Value	Source(s)
CAS Number	98436-83-0	[1][5][6]
Molecular Formula	C ₈ H ₆ N ₂ O ₂	[1][3]
Molecular Weight	162.15 g/mol	[1][3]
Appearance	White to Light Yellow Solid / Powder or Crystals	[3][4]
Purity	Typically ≥95-97%	[4][5][7]
Boiling Point	320.3°C at 760 mmHg (Predicted)	[3]
Storage	Room temperature, under inert atmosphere	[3][8]
SMILES	<chem>O=C(OC)C1=NC(C#N)=CC=C1</chem>	[8]
InChI Key	RWTWEJPTYZWMEY-UHFFFAOYSA-N	[4]

Spectroscopic Profile for Structural Verification

Accurate structural confirmation is a cornerstone of scientific integrity. The combination of NMR and IR spectroscopy provides a definitive fingerprint for **methyl 6-cyanopicolinate**. While raw spectra are instrument-dependent, the expected characteristic signals are highly predictable.

Table 2: Predicted Spectroscopic Data for **Methyl 6-Cyanopicolinate**

Technique	Feature	Expected Chemical Shift / Wavenumber	Assignment
^1H NMR	Singlet	~3.9 ppm	3H, $-\text{OCH}_3$ (Ester methyl)
Multiplets	~7.5 - 8.5 ppm	3H, Aromatic protons on the pyridine ring	
^{13}C NMR	Signal	~53 ppm	$-\text{OCH}_3$ (Ester methyl carbon)
Signal	~117 ppm	$-\text{C}\equiv\text{N}$ (Cyano carbon)	
Signals	~120 - 150 ppm	Aromatic carbons of the pyridine ring	
Signal	~165 ppm	$\text{C}=\text{O}$ (Ester carbonyl carbon)	
IR Spectroscopy	Strong, Sharp Stretch	~2230 cm^{-1}	$-\text{C}\equiv\text{N}$ (Nitrile)
Strong Stretch	~1725 cm^{-1}	$\text{C}=\text{O}$ (Ester carbonyl)	
Stretches	~1580, 1450 cm^{-1}	$\text{C}=\text{C}$ / $\text{C}=\text{N}$ (Pyridine ring)	
Stretch	~1250 cm^{-1}	$\text{C}-\text{O}$ (Ester)	

Standardized Protocol for Spectroscopic Analysis

To ensure reproducibility, a standardized approach to data acquisition is recommended.

Protocol 1: NMR Sample Preparation and Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of **methyl 6-cyanopicolinate** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.
- Transfer: Filter the solution through a pipette plugged with glass wool directly into a 5 mm NMR tube.

- Acquisition: Cap the tube and insert it into the spectrometer. Acquire a standard ^1H spectrum, followed by a ^{13}C spectrum. For enhanced structural elucidation, 2D NMR experiments like COSY and HSQC can be performed.

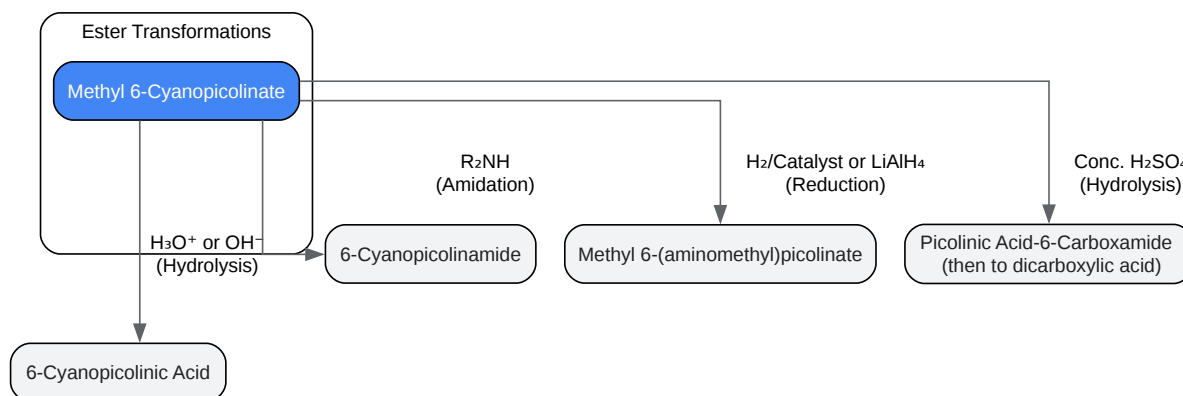
Protocol 2: IR Spectrum Acquisition (ATR)

- Background: Ensure the Attenuated Total Reflectance (ATR) crystal is clean and collect a background spectrum.
- Sample Application: Place a small amount of the solid sample directly onto the crystal.
- Data Collection: Apply pressure with the anvil to ensure good contact and collect the sample spectrum over a standard range (e.g., $4000\text{--}400\text{ cm}^{-1}$).

Chemical Reactivity and Synthetic Pathways

The synthetic value of **methyl 6-cyanopicolinate** lies in the distinct reactivity of its three main components: the cyano group, the methyl ester, and the pyridine ring. This trifecta of functionality allows for sequential and selective transformations.

Diagram 2: Key Reaction Pathways of **Methyl 6-Cyanopicolinate**



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Caption: Major chemical transformations of the ester and cyano functional groups.

Reactions at the Ester Group

The methyl ester at the C-2 position is a classic electrophilic site.

- **Hydrolysis:** It can be readily hydrolyzed under either acidic or basic conditions to yield 6-cyanopicolinic acid. This transformation is often a key step to enable further reactions, such as amide coupling, using standard peptide coupling reagents.
- **Amidation/Transesterification:** The ester can react with amines to form the corresponding amides or with other alcohols under catalytic conditions to form different esters.

Reactions at the Cyano Group

The nitrile functionality at the C-6 position is a versatile handle for introducing nitrogen-containing groups.

- **Reduction:** The cyano group can be reduced to a primary amine (aminomethyl group) using various reducing agents, such as catalytic hydrogenation (e.g., H_2 over Pd/C or Raney Nickel) or chemical hydrides like lithium aluminum hydride ($LiAlH_4$). This opens up pathways to a wide range of derivatives.
- **Hydrolysis:** Under strong acidic conditions, the nitrile can be hydrolyzed, typically to a primary amide and subsequently to a carboxylic acid, yielding pyridine-2,6-dicarboxylic acid derivatives.

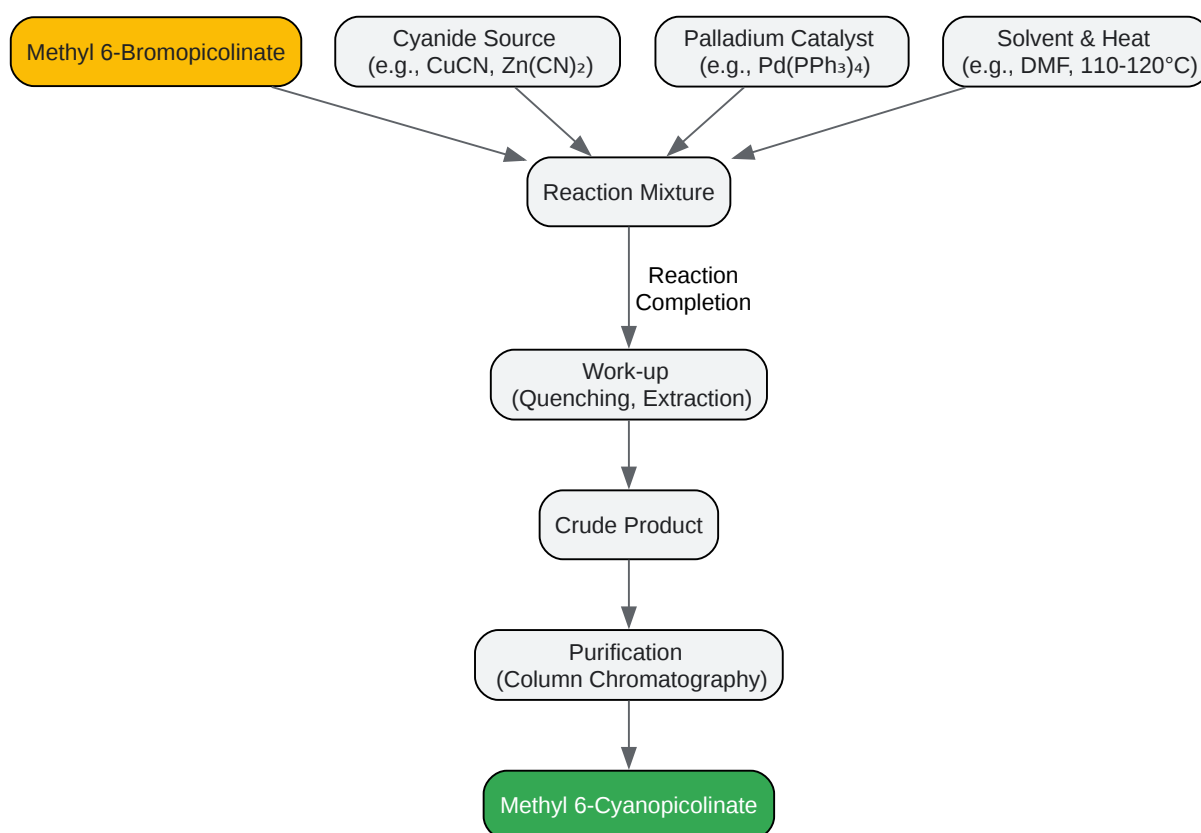
Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system. While the positions are substituted, the ring nitrogen can still participate in reactions, such as the formation of N-oxides using oxidizing agents like m-CPBA. This can modulate the electronic properties of the ring and influence the reactivity of the substituents.

Synthesis and Purification Workflow

Understanding the synthesis of a reagent is critical for quality assessment. **Methyl 6-cyanopicolinate** is typically prepared from a more common precursor, such as a halogenated picolinate. A common and effective method is the nucleophilic substitution of a bromine or chlorine atom with a cyanide source, catalyzed by a transition metal.

Diagram 3: Representative Synthetic Workflow



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Caption: Flowchart for the synthesis of **methyl 6-cyanopicolinate** via cyanation.

Experimental Protocol: Synthesis from Methyl 6-bromopicolinate

This protocol is adapted from standard cyanation procedures for aryl halides.^[9]

- **Inert Atmosphere:** Flame-dry a Schlenk flask equipped with a magnetic stir bar and a condenser. Allow to cool and flush with an inert gas (Argon or Nitrogen).
- **Reagent Addition:** To the flask, add methyl 6-bromopicolinate (1.0 eq), copper(I) cyanide (1.2 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq).
- **Solvent:** Add anhydrous, degassed dimethylformamide (DMF) via syringe.
- **Reaction:** Heat the reaction mixture to 110-120°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
- **Work-up:** Upon completion, cool the mixture to room temperature. Carefully quench the reaction with an aqueous solution of sodium bicarbonate or ammonia/EDTA to complex the copper salts.
- **Extraction:** Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the pure product.

Applications in Medicinal Chemistry and Beyond

The bifunctional nature of **methyl 6-cyanopicolinate** makes it a powerful intermediate in the development of high-value molecules.

- **Pharmaceutical Intermediates:** It is a key precursor in synthesizing drug candidates.^[3] The pyridine scaffold is prevalent in molecules targeting a range of therapeutic areas, including neurological disorders, cancer, and viral infections.^{[2][3]} The cyano and ester groups serve as handles to build out more complex structures with specific biological activities.

- **Agrochemicals:** The pyridine ring is also a core component of many modern herbicides and insecticides.[3] This building block allows for the systematic modification of substituents to optimize efficacy and selectivity in crop protection agents.
- **Materials Science:** Pyridine derivatives are employed in the creation of functional materials like coordination polymers and organic light-emitting diodes (OLEDs).[2] **Methyl 6-cyanopicolinate** can serve as a ligand or monomer in the synthesis of these advanced materials.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when handling any chemical reagent. The following guidelines are derived from available Safety Data Sheets (SDS).[10][11]

Table 3: Safety and Handling Information

Category	Recommendation	Source(s)
Hazard Statements	H315: Causes skin irritation. H319: Causes serious eye irritation. May cause respiratory irritation.	[10][11]
Personal Protective Equipment (PPE)	Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.	[10][11]
Handling	Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling. Avoid contact with skin and eyes.	[10][11][12]
Storage	Keep container tightly closed. Store in a cool, dark, and dry place. Store under an inert atmosphere.	[3][8][10]
Incompatible Materials	Strong oxidizing agents, strong acids, strong bases.	[10][11]
First Aid (Eyes)	Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.	[10][11]
First Aid (Skin)	Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.	[10][11]

Conclusion

Methyl 6-cyanopicolinate is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure, predictable reactivity, and versatile functional groups provide chemists with a reliable platform for molecular design and synthesis. By understanding its core chemical properties, from its spectroscopic signature to its reaction pathways and safety profile, researchers can confidently and efficiently leverage this building block to construct the next generation of pharmaceuticals, agrochemicals, and advanced materials.

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